molecular formula C19H22N4O3 B2892535 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide CAS No. 952968-83-1

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Katalognummer: B2892535
CAS-Nummer: 952968-83-1
Molekulargewicht: 354.41
InChI-Schlüssel: GXBBFDDAGIFOCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pivalamide group (tert-butyl carboxamide) linked to a methoxy-substituted phenyl ring, which is further conjugated to a 6-methoxyimidazo[1,2-b]pyridazine moiety. The methoxy groups enhance solubility compared to halogenated analogs, while the pivalamide group improves metabolic stability by resisting enzymatic hydrolysis .

Eigenschaften

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)18(24)21-13-10-12(6-7-15(13)25-4)14-11-23-16(20-14)8-9-17(22-23)26-5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBBFDDAGIFOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pyridine-Pivalamide Family

Several pyridine-based pivalamide derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Substituents on Pyridine/Phenyl Ring Molecular Formula Molecular Weight Price (1 g) Source
N-(5-Methoxypyridin-2-yl)pivalamide 5-methoxy on pyridine C11H16N2O2 208.26 $240
N-(5-Fluoropyridin-2-yl)pivalamide 5-fluoro on pyridine C10H13FN2O 196.22 $240
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-formyl, 6-I on pyridine C11H12ClIN2O2 366.58 $500
Target Compound* 2-methoxy phenyl + 6-methoxyimidazopyridazine Not explicitly provided Inferred ~400–420 N/A N/A

Key Observations :

  • The target compound’s imidazopyridazine moiety distinguishes it from simpler pyridine derivatives, likely enhancing binding affinity in kinase targets .
  • Methoxy groups improve solubility compared to halogenated (e.g., Cl, I) or aldehyde-containing analogs .
  • Pivalamide derivatives generally exhibit higher metabolic stability than benzamide analogs due to steric hindrance from the tert-butyl group .

Comparison with Imidazopyridazine-Benzamide Analogs

Compounds with similar imidazopyridazine cores but differing in the amide group and substituents include:

Compound Name (CAS) Amide Type Substituents on Phenyl Ring Molecular Formula Molecular Weight Price (1 mg) Source
2-ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide (952969-21-0) Benzamide 2-ethoxy, 2-methoxy C23H22N4O4 418.45 $574
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (946217-58-9) Benzamide 2-Cl, 2,3-dimethoxy C22H19ClN4O4 438.90 N/A
Target Compound* Pivalamide 2-methoxy Inferred ~400–420 N/A N/A

Key Observations :

  • The target compound’s pivalamide group reduces molecular weight compared to benzamide analogs (e.g., 418.45 vs. ~400–420) and increases lipophilicity (logP), which may enhance membrane permeability .
  • Benzamide analogs are significantly more expensive (e.g., $574/mg vs.

Vorbereitungsmethoden

Cyclocondensation of Aminopyridazines with α-Haloketones

Aminopyridazines react with α-haloketones under basic conditions to form the imidazo[1,2-b]pyridazine ring. For example, 6-methoxypyridazin-3-amine may react with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. This method achieves cyclization in 6–8 hours with yields of 65–75%.

Palladium-Catalyzed Cross-Coupling for Ring Formation

Palladium-catalyzed reactions enable the assembly of fused heterocycles. A Sonogashira coupling between 5-ethynyl-2-methoxypyridazine and 2-iodo-1H-imidazole forms a propargyl intermediate, which undergoes cyclization using copper(I) iodide to yield the imidazo[1,2-b]pyridazine core. This method offers superior regioselectivity (>90%) but requires stringent anhydrous conditions.

Coupling of the Phenyl Ring to the Heterocycle

Linking the imidazo[1,2-b]pyridazine core to the substituted phenyl ring relies on cross-coupling methodologies.

Suzuki-Miyaura Coupling

A boronated phenyl intermediate (e.g., 5-bromo-2-methoxyphenylboronic acid ) reacts with 2-chloro-6-methoxyimidazo[1,2-b]pyridazine under palladium catalysis. Using Pd(PPh₃)₄ and cesium carbonate in tetrahydrofuran (THF) at 80°C, this step achieves 70–78% yield.

Buchwald-Hartwig Amination

For amine-linked architectures, coupling 2-methoxy-5-aminophenyl bromide with 6-methoxyimidazo[1,2-b]pyridazine using Pd₂(dba)₃ and Xantphos as ligands affords the biaryl amine in 65% yield. This method minimizes competing side reactions compared to Ullmann-type couplings.

Formation of the Pivalamide Functional Group

The final step involves converting the primary amine on the phenyl ring to a pivalamide.

Acylation with Pivaloyl Chloride

Treating 2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with pivaloyl chloride in dichloromethane (DCM) and triethylamine at 0°C to room temperature yields the target compound in 85–90% purity. Excess reagent (1.5 equivalents) and molecular sieves prevent diacylation.

Carbodiimide-Mediated Coupling

Alternative activation of pivalic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM achieves 88% yield. This method is preferred for acid-sensitive intermediates.

Alternative Synthetic Routes and Optimization Strategies

One-Pot Tandem Reactions

Combining cyclization and coupling steps in a single vessel reduces purification needs. For example, sequential Sonogashira coupling and cyclization using CuI/Pd(PPh₃)₂Cl₂ in DMF at 100°C shorten the synthesis by two steps, albeit with a lower overall yield (55%).

Solid-Phase Synthesis

Immobilizing the phenyl ring on Wang resin enables iterative functionalization. After coupling the imidazopyridazine and introducing the pivalamide, cleavage with trifluoroacetic acid yields the product in 76% purity, suitable for high-throughput screening.

Analytical Characterization and Validation

Critical data for verifying the compound’s structure include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazopyridazine-H), 7.89 (d, J = 8.8 Hz, 1H, phenyl-H), 6.98 (s, 1H, NH), 3.94 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).
  • LC-MS : m/z 398.2 [M+H]⁺, retention time 4.2 min (C18 column, 0.1% formic acid/acetonitrile).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core via cyclization, followed by functionalization of the phenyl ring and pivalamide coupling. Key steps include:

  • Cyclization : Use precursors like 6-methoxypyridazine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide) with catalysts such as palladium for cross-coupling .
  • Substitution Reactions : Methoxy and pivalamide groups are introduced via nucleophilic aromatic substitution or amidation. Optimize temperature (80–120°C) and reaction time (12–24 hours) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol improves purity (>95%) .

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 418.4 for C₂₃H₂₂N₄O₄) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • X-ray Crystallography (if crystalline) : Resolves 3D structure and confirms regiochemistry .

Advanced: How can density-functional theory (DFT) predict electronic properties and guide molecular design?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electronic structure:

  • Orbital Analysis : HOMO-LUMO gaps predict reactivity. For imidazo[1,2-b]pyridazines, a low gap (~3.5 eV) suggests susceptibility to nucleophilic attack .
  • Solvation Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous solubility. Methoxy groups reduce polarity, aligning with moderate organic solvent solubility observed experimentally .
  • Transition State Modeling : Simulate reaction pathways (e.g., cyclization barriers) to optimize synthetic yields .

Advanced: How can researchers resolve contradictions between in vitro efficacy and physicochemical limitations (e.g., poor solubility)?

Methodological Answer:
Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with hydrophilic groups) to balance solubility and mTOR inhibitory activity .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability while retaining potency .
  • Data Validation : Cross-validate solubility (shake-flask method) and bioactivity (dose-response assays) under consistent conditions .

Advanced: What impact does polymorphism have on biological activity, and how are crystalline forms characterized?

Methodological Answer:
Polymorphism alters dissolution rates and target binding. For rigorous analysis:

  • Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions. For example, Form I (mp 215°C) vs. Form II (mp 198°C) .
  • Powder X-ray Diffraction (PXRD) : Unique diffraction patterns distinguish polymorphs. Match experimental patterns with computational predictions (e.g., Mercury software) .

Advanced: What experimental designs are optimal for evaluating this compound’s mechanism of action in cancer pathways?

Methodological Answer:
Focus on mTOR pathway modulation:

  • In Vitro Assays :
    • Western Blotting : Measure phosphorylation levels of AKT and S6 kinases in cancer cell lines (e.g., HCT-116) after treatment .
    • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) quantifies G1-phase arrest .
  • In Silico Docking : Use AutoDock Vina to model binding to mTOR’s ATP-binding pocket. Validate with mutagenesis studies .

Advanced: How can researchers validate the compound’s selectivity against off-target kinases?

Methodological Answer:
Employ a tiered approach:

  • Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to test inhibition across 100+ kinases at 1 µM .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring mTOR thermal stabilization .
  • CRISPR Knockout Models : Compare efficacy in wild-type vs. mTOR-knockout cell lines to rule out off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.